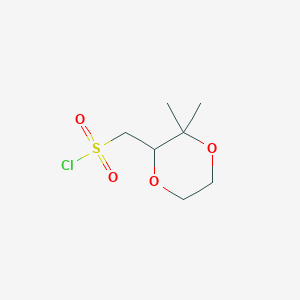

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZAAAGPAVCHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 3,3-dimethyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as in laboratory preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Bases: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Major Products

Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate salts.

Hydrolysis Product: The hydrolysis of this compound yields (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is used as a reagent for introducing the methanesulfonyl group into organic molecules. This functional group is important in various chemical transformations and synthesis of complex molecules.

Biology and Medicine

In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It can also be used in the synthesis of pharmaceutical intermediates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive, making it an effective reagent for introducing sulfonyl groups into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Structural Features :

- Sulfonyl Chloride Group (-SO₂Cl) : A highly reactive functional group used in nucleophilic substitution reactions.

- Dioxane Ring : A six-membered ether ring (1,4-dioxane) with two methyl groups at the 3-position, contributing to steric and electronic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally or functionally related sulfonyl chlorides and sulfonate derivatives:

Key Observations :

- Reactivity : Methanesulfonyl chloride exhibits higher reactivity due to minimal steric hindrance, whereas the dioxane derivative’s bulky structure may slow down nucleophilic attacks .

- Stability : The dioxane ring likely enhances thermal stability compared to linear sulfonyl chlorides, reducing decomposition risks under moderate conditions .

Research Findings and Data Gaps

- Reactivity Studies : Methanesulfonyl chloride reacts vigorously with nucleophiles (e.g., amines, alcohols), while the dioxane derivative’s reactions may require higher temperatures or catalysts .

- Ecotoxicology : Methanesulfonyl chloride is classified as harmful to aquatic life (H412), but the environmental impact of the dioxane analog remains unstudied .

- Market Trends : Methanesulfonyl chloride dominates industrial demand due to its versatility, whereas the dioxane variant is likely restricted to specialized R&D .

Biological Activity

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is an organic compound notable for its unique structural features, including a dioxane ring and a methanesulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. The molecular formula of this compound is C7H13ClO4S, with a molecular weight of approximately 228.69 g/mol.

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activities. Notably, compounds synthesized from this precursor have been tested for anti-arrhythmic properties using calcium chloride models. Among ten derivatives tested, three demonstrated anti-arrhythmic activity with a maximum anti-arrhythmic index (AI) of 3.9, suggesting potential therapeutic applications in cardiovascular medicine.

The electrophilic nature of the methanesulfonyl group facilitates nucleophilic attacks from amino acids or other nucleophiles in biological systems. This reactivity is crucial for understanding how such compounds can modify biomolecules and influence biological pathways. The interactions with biological molecules are essential for their potential therapeutic effects.

Comparative Biological Activity of Related Compounds

Several compounds share structural similarities with this compound. Below is a table comparing these compounds based on their structure and unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride | Structure | Different substitution pattern on the dioxane ring |

| Methanesulfonic acid | Structure | Lacks the dioxane ring; simpler structure |

| 2-Methylsulfonylethanol | Structure | Contains an ethanol moiety instead of dioxane |

Case Studies and Research Findings

- Anti-arrhythmic Activity : A study demonstrated that derivatives synthesized from (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide showed significant anti-arrhythmic properties when tested against calcium chloride-induced arrhythmias.

- Antibacterial and Antifungal Activities : Related compounds containing dioxolane structures have been reported to exhibit antibacterial and antifungal activities. For instance, new derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus and Candida albicans, showing promising results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.